L-Aspartyl-L-phenylalanine hydrochloride is synthetically produced, typically derived from its constituent amino acids, L-aspartic acid and L-phenylalanine. These amino acids can be obtained from various natural sources, including proteins found in animal and plant tissues. For commercial purposes, they are often synthesized using microbial fermentation processes involving genetically modified strains of Escherichia coli.
L-Aspartyl-L-phenylalanine hydrochloride falls under several classifications:
The synthesis of L-aspartyl-L-phenylalanine hydrochloride can be achieved through various methods, including:
The production often requires careful control of pH and temperature to optimize yield and purity. For instance, maintaining a pH range of 7 to 12 during condensation reactions is crucial for successful synthesis .
The molecular formula for L-aspartyl-L-phenylalanine hydrochloride is , with a molecular weight of approximately 280.28 g/mol. The structural representation includes:
The compound's InChI key is YZQCXOFQZKCETR-UWVGGRQHSA-N, which provides a unique identifier for its chemical structure .
L-Aspartyl-L-phenylalanine hydrochloride can undergo various chemical reactions:
The stability of this compound under different pH conditions is critical for its application as a sweetener in food products. Its degradation products can influence flavor and safety profiles.
L-Aspartyl-L-phenylalanine hydrochloride functions primarily as a sweetening agent by interacting with taste receptors on the tongue. When consumed, it is metabolized into phenylalanine and aspartic acid, both of which are naturally occurring amino acids in the body.
Research indicates that its sweetness is approximately 200 times greater than that of sucrose, making it effective in low concentrations . The mechanism involves binding to specific receptors that trigger sweet taste perception.
L-Aspartyl-L-phenylalanine hydrochloride is primarily used in:
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